(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione
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Overview
Description
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including a benzodioxine ring, a dimethoxyphenyl group, and a pyrrolidone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxine ring through a cyclization reaction, followed by the introduction of the dimethoxyphenyl group via electrophilic aromatic substitution. The final steps often involve the formation of the pyrrolidone ring and the attachment of the dimethylaminoethyl side chain under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, derivatives of this compound might be investigated for their activity against various biological targets, such as enzymes or receptors.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific pathways or diseases.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
- 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, or target specificity.
Properties
Molecular Formula |
C25H28N2O7 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28N2O7/c1-26(2)9-10-27-22(15-5-7-17(31-3)19(13-15)32-4)21(24(29)25(27)30)23(28)16-6-8-18-20(14-16)34-12-11-33-18/h5-8,13-14,22,28H,9-12H2,1-4H3/b23-21+ |
InChI Key |
ITKKXQAIFCMAEZ-XTQSDGFTSA-N |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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